molecular formula C14H9BrN2O3S B2482412 5-bromo-N-(2-methyl-1,3-dioxoisoindolin-5-yl)thiophene-2-carboxamide CAS No. 313404-41-0

5-bromo-N-(2-methyl-1,3-dioxoisoindolin-5-yl)thiophene-2-carboxamide

Cat. No.: B2482412
CAS No.: 313404-41-0
M. Wt: 365.2
InChI Key: WVANQBIOPZDMIH-UHFFFAOYSA-N
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Description

5-Bromo-N-(2-methyl-1,3-dioxoisoindolin-5-yl)thiophene-2-carboxamide is a brominated thiophene carboxamide derivative featuring a 2-methyl-1,3-dioxoisoindolin-5-yl substituent.

Properties

IUPAC Name

5-bromo-N-(2-methyl-1,3-dioxoisoindol-5-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O3S/c1-17-13(19)8-3-2-7(6-9(8)14(17)20)16-12(18)10-4-5-11(15)21-10/h2-6H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVANQBIOPZDMIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-methyl-1,3-dioxoisoindolin-5-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of an aromatic primary amine with a maleic anhydride derivative to form the isoindoline-1,3-dione scaffold . The thiophene ring is then introduced through a bromination reaction, where bromine is added to the thiophene ring under controlled conditions . The final step involves the coupling of the brominated thiophene with the isoindoline-1,3-dione derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and the implementation of green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-methyl-1,3-dioxoisoindolin-5-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
The compound has shown promising results in anticancer research. For instance, derivatives of similar structures have been evaluated for their antiproliferative activities against several human cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colorectal carcinoma). Studies indicate that modifications in the thiophene structure can enhance cytotoxicity, with IC50 values demonstrating significant potency compared to conventional agents like cisplatin .

Mechanism of Action
Research on related compounds suggests that the mechanism of action may involve the inhibition of key cellular pathways responsible for cancer cell proliferation. Molecular docking studies have indicated potential binding interactions with specific receptors involved in tumor growth, supporting the design of new anticancer agents based on this scaffold .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds related to 5-bromo-N-(2-methyl-1,3-dioxoisoindolin-5-yl)thiophene-2-carboxamide. These compounds have been tested against various bacterial strains and fungi, showing effectiveness in inhibiting growth. The structure's unique features contribute to its ability to disrupt microbial cell membranes or interfere with metabolic processes .

Material Science Applications

Organic Electronics
The thiophene moiety in the compound is crucial for applications in organic electronics. Thiophenes are known for their electrical conductivity and ability to form stable thin films, making them suitable for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Research indicates that incorporating brominated thiophene derivatives can enhance the electronic properties and stability of these materials .

Photovoltaic Devices
Studies have shown that thiophene-based compounds can be utilized as active materials in solar cells. The incorporation of this compound into polymer blends has been explored to improve light absorption and charge transport properties, leading to increased efficiency in photovoltaic devices .

Data Summary and Case Studies

Application Description Key Findings
Anticancer ActivityEvaluated against various cancer cell linesSignificant cytotoxicity with IC50 values lower than traditional chemotherapeutics
Antimicrobial PropertiesTested against Gram-positive and Gram-negative bacteriaPromising antimicrobial activity observed in several derivatives
Organic ElectronicsUsed in organic field-effect transistors and photovoltaicsEnhanced electrical properties noted with brominated derivatives

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-methyl-1,3-dioxoisoindolin-5-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The target compound distinguishes itself through the 2-methyl-1,3-dioxoisoindolin-5-yl group, which introduces steric bulk and electron-withdrawing oxo groups. Key analogs include:

  • Pyrazine derivatives : 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide (compound 3 ) .
  • Pyrazole derivatives : 5-Bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide (compound 7 ) .
  • Pyridine derivatives : 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide .

Key Differences :

  • Steric Hindrance : The 2-methyl group in the isoindolin moiety may reduce reactivity in cross-coupling reactions compared to less bulky analogs.

Insights :

  • Pyridine and pyrazine analogs achieve higher yields (75–80%) compared to pyrazole derivatives (42–68%), possibly due to reduced steric hindrance .

Physicochemical Properties

Key properties of analogs (e.g., molecular weight, logP) are influenced by substituents:

Compound Molecular Formula Molecular Weight logP Reference
5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide (3 ) C₉H₆BrN₃OS 285.1 Not reported
5-Bromo-N-(4-phenoxyphenyl)thiophene-2-carboxamide C₁₇H₁₂BrNO₂S 374.25 5.56
5-Bromo-N-(3-cyanophenyl)thiophene-2-carboxamide C₁₂H₇BrN₂OS 307.17 Not reported
Target Compound Estimated C₁₄H₉BrN₂O₃S ~377.2 Higher logP (lipophilic isoindolin)

Insights :

  • The isoindolin group likely increases molecular weight and lipophilicity (logP) compared to pyrazine/pyridine analogs.
  • Electron-withdrawing groups (e.g., cyano, oxo) enhance polarity but may reduce solubility .

Electronic and Reactivity Profiles

DFT studies on analogs reveal substituent effects on frontier molecular orbitals (FMOs) and nonlinear optical (NLO) properties:

Compound HOMO-LUMO Gap (eV) Hyperpolarizability (Hartrees) Reactivity Notes Reference
5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamide (4l ) Not reported 8583.80 High NLO response due to extended π-conjugation
Pyrazole-thiophene amide (9f ) Not reported Highest in series Enhanced NLO from pyrazole-thiophene interplay
Target Compound Predicted lower gap Potentially moderate Electron-deficient isoindolin may reduce conjugation

Insights :

  • Pyrazine and pyrazole derivatives exhibit strong NLO behavior due to π-delocalization .
  • The isoindolin group’s electron-withdrawing nature might narrow the HOMO-LUMO gap but hinder hyperpolarizability by limiting conjugation.

Biological Activity

5-Bromo-N-(2-methyl-1,3-dioxoisoindolin-5-yl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a bromine atom and an isoindoline moiety, which is known for its diverse biological activities. The molecular formula is C12H10BrN3O3SC_{12}H_{10}BrN_{3}O_{3}S with a molecular weight of approximately 353.42 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
  • Receptor Modulation : It has been shown to bind to certain receptors, potentially altering signaling pathways associated with cell growth and apoptosis.

Biological Activity Overview

Activity Type Source/Reference
AnticancerIn vitro studies
AntimicrobialBacterial inhibition
Anti-inflammatoryCytokine modulation

Case Studies and Research Findings

  • Anticancer Activity :
    • A study explored the anticancer properties of various thiophene derivatives, including this compound. Results indicated significant cytotoxic effects against several cancer cell lines, with IC50 values indicating potency in inhibiting cell growth ( ).
  • Antimicrobial Properties :
    • Research has demonstrated that the compound exhibits antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis ( ).
  • Anti-inflammatory Effects :
    • In studies assessing cytokine release in immune cells, the compound showed promise in reducing pro-inflammatory cytokines, suggesting potential use in inflammatory diseases ( ).

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